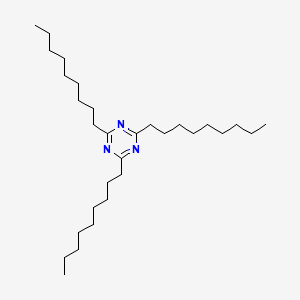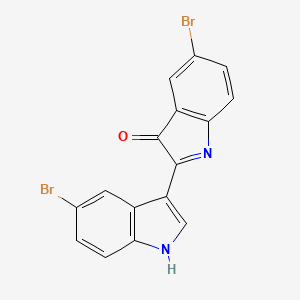
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products, including alkaloids and plant hormones .
Preparation Methods
The synthesis of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve multicomponent reactions (MCRs) that are high-yielding, operationally friendly, and time- and cost-effective .
Chemical Reactions Analysis
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives
Scientific Research Applications
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one involves its interaction with various molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for generating biologically active structures.
5-bromo-1H-indol-3-yl octanoate: Known for its antiviral and antimicrobial activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Used in the synthesis of marine-derived natural products.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
92797-11-0 |
|---|---|
Molecular Formula |
C16H8Br2N2O |
Molecular Weight |
404.05 g/mol |
IUPAC Name |
5-bromo-2-(5-bromo-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H8Br2N2O/c17-8-1-3-13-10(5-8)12(7-19-13)15-16(21)11-6-9(18)2-4-14(11)20-15/h1-7,19H |
InChI Key |
GJUIVHFZEJPUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C3=NC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


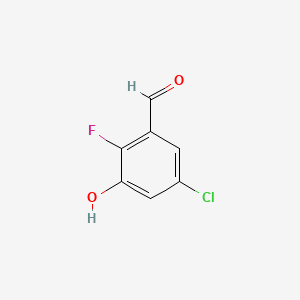
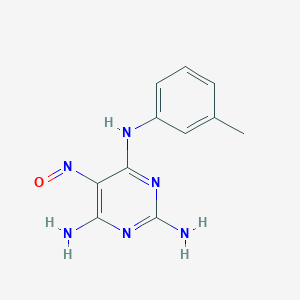

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
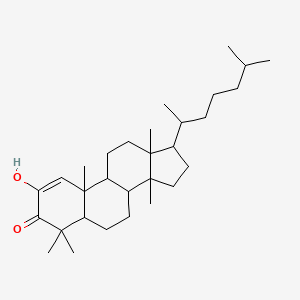

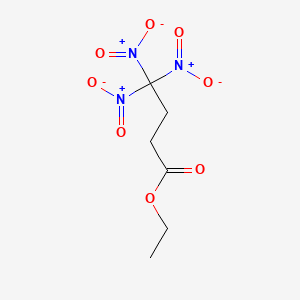
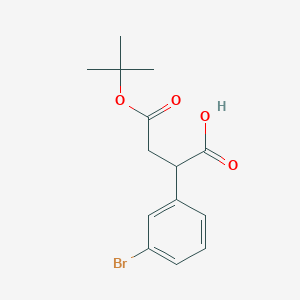
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
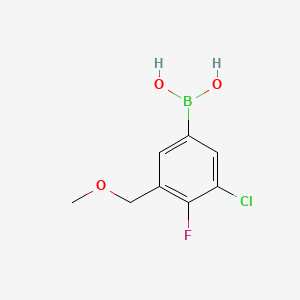
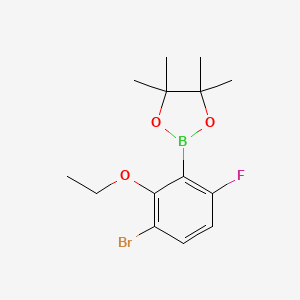
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
